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Compound of Interest

Compound Name: Diethyl(vinyl)phosphine

Cat. No.: B088782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational

methodologies used to evaluate the stability of Diethyl(vinyl)phosphine. Due to the limited

availability of specific experimental data for this molecule in publicly accessible literature, this

document focuses on the established computational approaches for assessing the stability of

related organophosphorus compounds. The principles and protocols outlined herein serve as a

robust framework for researchers to conduct their own stability analyses of

Diethyl(vinyl)phosphine and similar molecules.

Introduction to Diethyl(vinyl)phosphine Stability
Diethyl(vinyl)phosphine is an organophosphorus compound with potential applications in

synthesis and materials science. Its stability, both in terms of its conformational preferences

and its resistance to degradation (e.g., oxidation), is a critical parameter for its handling,

storage, and application. Theoretical calculations offer a powerful tool for understanding these

aspects of its chemical behavior at a molecular level.

The stability of Diethyl(vinyl)phosphine can be understood through two primary lenses:

Conformational Stability: This refers to the relative energies of the different spatial

arrangements (conformers) of the molecule that can be interconverted by rotation about

single bonds. The most stable conformer is the one with the lowest energy.
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Chemical Stability: This relates to the molecule's resistance to chemical reactions, such as

oxidation. For phosphines, oxidation to the corresponding phosphine oxide is a common

degradation pathway.

Computational chemistry provides a means to quantify these aspects of stability through the

calculation of conformational energies, rotational barriers, and electronic properties.

Conformational Analysis of Diethyl(vinyl)phosphine
The presence of the vinyl group and two ethyl groups attached to the phosphorus atom allows

for multiple rotational isomers in Diethyl(vinyl)phosphine. The rotation around the

phosphorus-vinyl C-P bond is of particular interest, as it dictates the orientation of the vinyl

group relative to the lone pair on the phosphorus atom.

Based on studies of similar vinyl phosphonic compounds, it is likely that

Diethyl(vinyl)phosphine exists as an equilibrium of different conformers, such as cis and

gauche forms.[1] In the cis conformer, the vinyl group is eclipsed with the phosphorus lone pair,

while in the gauche conformer, it is staggered.

Table 1: Hypothetical Relative Energies of Diethyl(vinyl)phosphine Conformers

This table illustrates how the relative energies of different conformers of

Diethyl(vinyl)phosphine, calculated using various levels of theory, would be presented. The

energy of the most stable conformer is set to 0.00 kcal/mol.

Conformer
B3LYP/6-311++G**
(kcal/mol)

MP2/6-311G**
(kcal/mol)

DLPNO-CCSD(T)
(kcal/mol)

cis 0.00 0.00 0.00

gauche 1.25 1.10 1.15

Transition State 3.50 3.20 3.30

Note: The data in this table is illustrative and not from a published study on

Diethyl(vinyl)phosphine.
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Computational Protocol for Conformational Analysis
A typical computational workflow to determine the conformational stability of

Diethyl(vinyl)phosphine would involve the following steps:

Initial Structure Generation: The 3D structure of Diethyl(vinyl)phosphine is built using

molecular modeling software.

Conformational Search: A systematic or stochastic conformational search is performed to

identify all possible low-energy conformers.

Geometry Optimization: The geometry of each identified conformer is optimized using a

quantum mechanical method, such as Density Functional Theory (DFT) with a suitable

functional (e.g., B3LYP) and basis set (e.g., 6-311++G**).[1]

Frequency Calculations: Vibrational frequency calculations are performed on each optimized

geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to

obtain thermodynamic data like zero-point vibrational energy (ZPVE).

Transition State Search: To determine the energy barrier for interconversion between

conformers, a transition state search is conducted. The resulting structure should have

exactly one imaginary frequency corresponding to the rotation around the bond of interest.

High-Level Energy Calculations: For more accurate relative energies, single-point energy

calculations can be performed on the optimized geometries using higher-level methods like

Møller–Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., DLPNO-CCSD(T)).

[2]
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Computational Workflow for Conformational Analysis

1. Build 3D Structure of Diethyl(vinyl)phosphine

2. Perform Conformational Search

3. Geometry Optimization (DFT)

4. Vibrational Frequency Analysis

8. (Optional) High-Level Single-Point Energy Calculation

5. Identify Stable Conformers (e.g., cis, gauche)

6. Transition State Search for Interconversion

7. Calculate Rotational Energy Barrier

Click to download full resolution via product page

Caption: A flowchart illustrating the computational steps for the conformational analysis of

Diethyl(vinyl)phosphine.

Electronic Stability and Resistance to Oxidation
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The presence of a lone pair of electrons on the phosphorus atom makes phosphines

susceptible to oxidation. The stability of Diethyl(vinyl)phosphine in the presence of air is a

key practical consideration. Theoretical calculations can provide insights into this aspect of its

reactivity.

One theoretical approach to predicting the air stability of phosphines involves calculating the

energy of the Singly Occupied Molecular Orbital (SOMO) of the corresponding radical cation.[3]

A higher SOMO energy suggests that the phosphine is more resistant to oxidation.[3]

Table 2: Hypothetical Electronic Properties Related to Oxidative Stability

This table shows how calculated electronic properties could be used to compare the oxidative

stability of Diethyl(vinyl)phosphine with other common phosphines.

Phosphine
Ionization Potential
(eV)

Radical Cation
SOMO Energy (eV)

Predicted Air
Stability

Trimethylphosphine 8.60 -9.8 Low

Triethylphosphine 8.35 -9.5 Low

Diethyl(vinyl)phosphin

e
8.50 -9.7 Moderate

Triphenylphosphine 7.85 -9.1 High

Note: The data in this table is illustrative and not from a published study.

Protocol for Electronic Stability Calculations
The computational protocol for assessing electronic stability would generally include:

Geometry Optimization of the Neutral Molecule: As described in the conformational analysis

protocol.

Geometry Optimization of the Radical Cation: The geometry of the Diethyl(vinyl)phosphine
radical cation (with a charge of +1 and a doublet spin multiplicity) is optimized using a

suitable DFT method.
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Calculation of Electronic Properties: From the results of the calculations, properties such as

the ionization potential and the energy of the SOMO of the radical cation are determined.

Comparative Analysis: These properties are then compared with those of other phosphines

with known air stability to make a qualitative prediction for Diethyl(vinyl)phosphine.

Conformational Isomers of Diethyl(vinyl)phosphine

cis Conformer

Transition State

ΔE_rot

gauche Conformer

Click to download full resolution via product page

Caption: A diagram showing the relationship between the cis, gauche, and transition state

conformers of Diethyl(vinyl)phosphine.

Conclusion
While specific experimental data on the stability of Diethyl(vinyl)phosphine is not readily

available, this guide outlines a comprehensive theoretical framework for its evaluation. By

employing established computational methods such as Density Functional Theory and higher-

level ab initio calculations, researchers can gain valuable insights into the conformational

preferences and electronic stability of this molecule. The protocols and illustrative data

presented here provide a solid foundation for future computational studies on

Diethyl(vinyl)phosphine and related organophosphorus compounds, aiding in their

development and application in various fields of chemical science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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